1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone is an organic compound characterized by a phenyl ring substituted with a nitro group and a trifluoromethoxy group, along with an ethanone moiety. Its molecular formula is C10H8F3NO3, and it has a molecular weight of 251.17 g/mol. The presence of the electron-withdrawing nitro and trifluoromethoxy groups significantly influences the compound's chemical properties, including its reactivity and biological activity.
Research indicates that 1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone exhibits potential biological activities, particularly in antimicrobial and anticancer studies. Nitro-containing compounds are often activated by bacterial nitroreductases, which may enhance their antibacterial properties. The compound's unique structure allows for interactions with various biological targets, potentially leading to therapeutic applications.
The synthesis of 1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone typically involves the following steps:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and enhance safety. Automated systems for reagent addition and temperature control can improve yield and purity.
1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone has diverse applications:
Several compounds share structural similarities with 1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-(4-Methoxy-2-(trifluoromethyl)phenyl)ethanone | 220141-75-3 | 0.86 |
4-Nitro-3-(trifluoromethyl)aniline | 343564-13-6 | 0.84 |
1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone | 220227-53-2 | 0.81 |
1-(4-Trifluoromethyl)phenol | 85013-98-5 | 0.78 |
1-(4-Difluoromethyl)-3-(trifluoromethoxy)phenyl)ethanone | 2805803-84-1 | 0.77 |
1-[3-Nitro-4-(trifluoromethoxy)phenyl]ethanone is unique due to its combination of both a nitro group and a trifluoromethoxy group on the phenyl ring, along with an ethanone moiety. This combination imparts distinct chemical and physical properties compared to similar compounds that may lack one or more of these functional groups. The enhanced electron-withdrawing capacity and stability contribute to its potential applications in medicinal chemistry and materials science.